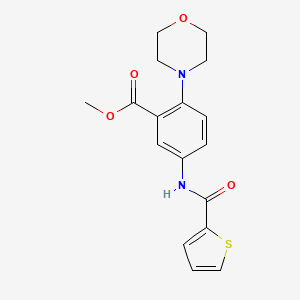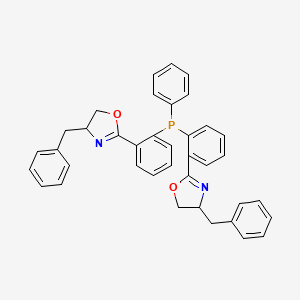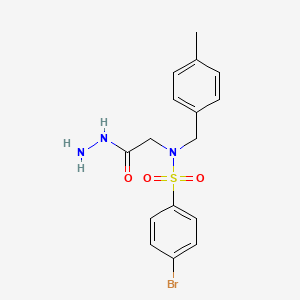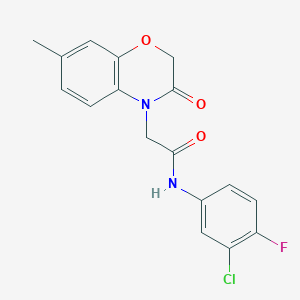![molecular formula C28H22NOP B12500896 2-[2-(diphenylphosphanyl)phenyl]-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole](/img/structure/B12500896.png)
2-[2-(diphenylphosphanyl)phenyl]-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3AR,8aS)-2[2-(diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole is a complex organic compound that features a phosphanyl group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,8aS)-2[2-(diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole typically involves multi-step organic reactions. A common approach might include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phosphanyl group: This step might involve the use of diphenylphosphine and suitable coupling reactions.
Final assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This can include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3AR,8aS)-2[2-(diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can modify the oxazole ring or other functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the phosphanyl group.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts for coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phosphine oxides, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3AR,8aS)-2[2-(diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole can be used as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology and Medicine
In biology and medicine, compounds with similar structures are often investigated for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry
In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for (3AR,8aS)-2[2-(diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole would depend on its specific application. For example, as a ligand, it might facilitate electron transfer in metal complexes. The molecular targets and pathways involved would be specific to the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3AR,8aS)-2[2-(diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole
- (3AR,8aS)-2[2-(diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]thiazole
- (3AR,8aS)-2[2-(diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]imidazole
Uniqueness
The uniqueness of (3AR,8aS)-2[2-(diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole lies in its specific combination of functional groups, which can impart unique reactivity and binding properties compared to other similar compounds.
Properties
Molecular Formula |
C28H22NOP |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
[2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C28H22NOP/c1-3-12-21(13-4-1)31(22-14-5-2-6-15-22)26-18-10-9-17-24(26)28-29-27-23-16-8-7-11-20(23)19-25(27)30-28/h1-18,25,27H,19H2 |
InChI Key |
QOXFUKATAROLOT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(5-{6-[(6-Methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl}pyrazin-2-yl)-6-(morpholin-2-ylmethoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12500824.png)
![2-[({1-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]naphthalen-2-yl}oxy)methyl]benzonitrile](/img/structure/B12500826.png)
![Ethyl 2-[(2E)-3-(furan-2-YL)prop-2-enamido]acetate](/img/structure/B12500844.png)
![Ethyl 5-{[(2,5-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500850.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-ethylglycinamide](/img/structure/B12500855.png)
![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(propan-2-yl)acetamide](/img/structure/B12500859.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12500864.png)
![3-[(3-bromophenyl)carbonyl]-6-methoxyquinolin-4(1H)-one](/img/structure/B12500882.png)


![5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12500903.png)

